1,3-Bis(3-carboxypropyl)tetramethyldisiloxane
Overview
Description
Synthesis Analysis
The synthesis of related siloxane-containing dicarboxylic acids involves treating 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane with a mixture of terephthalic acid and its sodium salt. This process yields not only the desired compound but also a condensation cyclic dimer and an oligomer, demonstrating the complexity and versatility of siloxane chemistry (Zaltariov et al., 2014).
Molecular Structure Analysis
The molecular structure of siloxane compounds is characterized using various analytical techniques such as FTIR, NMR, and X-ray crystallography. These methods reveal the intricate arrangement of the siloxane backbone and its functional groups, providing insights into the compound's reactive sites and potential chemical behavior (Zaltariov et al., 2014).
Chemical Reactions and Properties
Siloxane compounds undergo a variety of chemical reactions, including hydrolysis, condensation, and cycloaddition. These reactions are pivotal for synthesizing polymers, coatings, and other materials with desirable properties such as thermal stability, chemical resistance, and flexibility. The presence of carboxypropyl groups further enhances the reactivity, allowing for cross-linking and modification with other organic compounds (Zaltariov et al., 2014).
Physical Properties Analysis
The physical properties of siloxane compounds are markedly influenced by the siloxane backbone and the nature of the side chains. These materials often exhibit low glass transition temperatures, high flexibility, and excellent thermal stability. The hydrophobic nature of the siloxane segment also imparts low surface energy, making these compounds suitable for hydrophobic coatings and sealants (Yilgor & Yilgor, 1998).
Chemical Properties Analysis
The chemical properties of 1,3-bis(3-carboxypropyl)tetramethyldisiloxane and related compounds are defined by their functional groups. The siloxane bond imparts stability against hydrolysis and oxidative degradation, while the carboxypropyl groups offer sites for chemical modification and cross-linking. This balance of stability and reactivity enables the design of materials with tailored properties for specific applications (Zaltariov et al., 2014).
Scientific Research Applications
Application 1: Synthesis of Amphiphilic Block Copolymers
- Scientific Field : Polymer Chemistry
- Summary of the Application : 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane is used in the synthesis of amphiphilic block copolymers. These copolymers have attracted much research interest due to their ability to self-assemble .
- Methods of Application or Experimental Procedures : The condensation polymerization of 1,3-bis(3-carboxypropyl)tetramethyldisiloxane with poly (ethylene glycol) (PEG) systems was catalyzed by resin immobilized lipase B from Candida antarctica (CALB). The reactions were carried out in the bulk (without use of solvent) at 80 °C and under reduced pressure (500 mmHg vacuum gauge) .
- Results or Outcomes : The thermal stability of the enzymatically synthesized copolymers was found to increase with increased dimethylsiloxane content in the copolymers .
Application 2: Synthesis of Functional Poly(siloxane amine)s
- Scientific Field : Material Science
- Summary of the Application : 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane is used as a starting material to synthesize functional poly(siloxane amine)s via an amine-epoxy click polymerization .
- Results or Outcomes : The synthesized functional poly(siloxane amine)s have potential applications in material and biological fields .
Application 3: Preparation of Polymer Electrolyte Membranes
- Scientific Field : Energy Storage
- Summary of the Application : 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane is used to prepare polymer electrolyte membranes (PEM) for fuel cell applications .
- Results or Outcomes : The prepared polymer electrolyte membranes can be used in fuel cells, which are important for energy storage and conversion .
Application 4: Organic Modification
- Scientific Field : Organic Chemistry
- Summary of the Application : 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane can be used for organic modification .
- Results or Outcomes : The outcomes of this application can vary widely depending on the specific silicone compounds that are synthesized .
Application 5: Reduction of Functional Groups
- Scientific Field : Organic Chemistry
- Summary of the Application : Tetramethyldisiloxane (TMDS), a family member of 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane, is largely composed of the reduction of functional groups with increasing applications for carbon−carbon bond formation .
- Results or Outcomes : This reagent can be a safe alternative to H2, LiAlH4, and other reactive reagents .
Application 6: Organic Modification
Safety And Hazards
When handling 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
4-[[3-carboxypropyl(dimethyl)silyl]oxy-dimethylsilyl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O5Si2/c1-18(2,9-5-7-11(13)14)17-19(3,4)10-6-8-12(15)16/h5-10H2,1-4H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNFJTRYBMVMPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCC(=O)O)O[Si](C)(C)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O5Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062990 | |
Record name | 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(3-carboxypropyl)tetramethyldisiloxane | |
CAS RN |
3353-68-2 | |
Record name | 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3353-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanoic acid, 4,4'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003353682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 4,4'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Bis(3-carboxypropyl)tetramethyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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